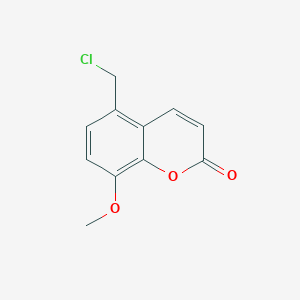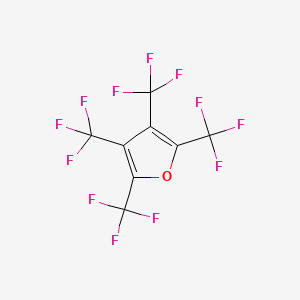
2,3,4,5-Tetra(trifluoromethyl)furane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetra(trifluoromethyl)furane is a highly fluorinated furan derivative with the molecular formula C8F12O. This compound is characterized by the presence of four trifluoromethyl groups attached to the furan ring, making it a unique and highly fluorinated organic molecule. The compound is known for its stability and unique chemical properties, which make it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(trifluoromethyl)furane typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the selective introduction of trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetra(trifluoromethyl)furane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or the furan ring itself.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
2,3,4,5-Tetra(trifluoromethyl)furane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in advanced coatings and polymers
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetra(trifluoromethyl)furane involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran (DMF): A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
2-Trifluoromethylfuran: A furan derivative with a single trifluoromethyl group, known for its pharmacological properties.
Uniqueness
2,3,4,5-Tetra(trifluoromethyl)furane is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various advanced applications .
Propriétés
Numéro CAS |
67705-05-9 |
|---|---|
Formule moléculaire |
C8F12O |
Poids moléculaire |
340.07 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(trifluoromethyl)furan |
InChI |
InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17 |
Clé InChI |
JWLJCRKZSYFANA-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


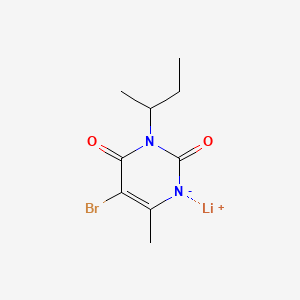
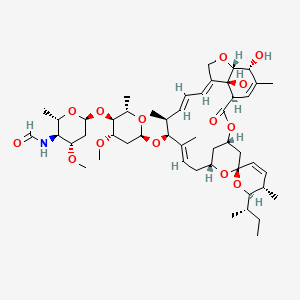
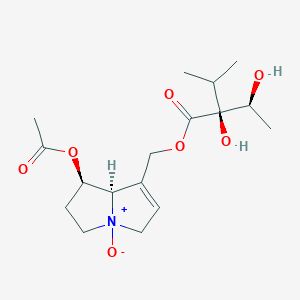
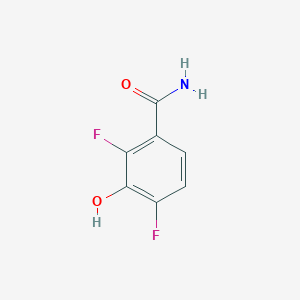
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
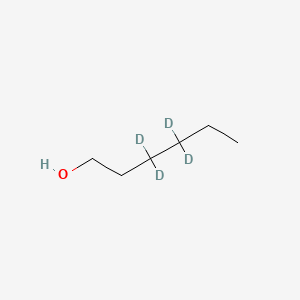
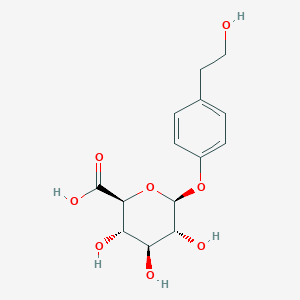
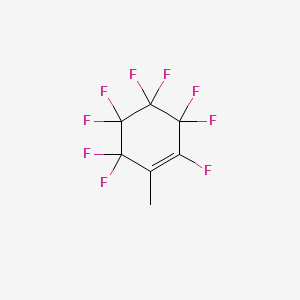
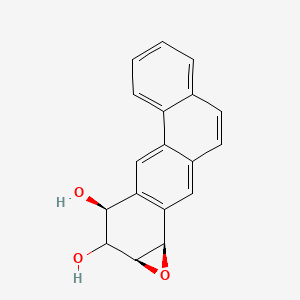
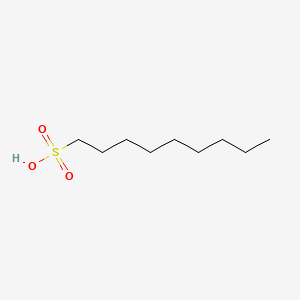

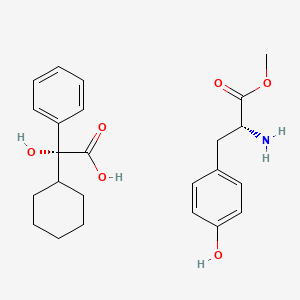
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
